molecular formula C18H20O B14280066 1-tert-Butoxy-4-(1-phenylethenyl)benzene CAS No. 138686-18-7

1-tert-Butoxy-4-(1-phenylethenyl)benzene

Cat. No.: B14280066
CAS No.: 138686-18-7
M. Wt: 252.3 g/mol
InChI Key: ANNHSPOXLVPYGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-tert-Butoxy-4-(1-phenylethenyl)benzene is a useful research compound. Its molecular formula is C18H20O and its molecular weight is 252.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

138686-18-7

Molecular Formula

C18H20O

Molecular Weight

252.3 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxy]-4-(1-phenylethenyl)benzene

InChI

InChI=1S/C18H20O/c1-14(15-8-6-5-7-9-15)16-10-12-17(13-11-16)19-18(2,3)4/h5-13H,1H2,2-4H3

InChI Key

ANNHSPOXLVPYGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)C(=C)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 1 Tert Butoxy 4 1 Phenylethenyl Benzene

Strategies for Carbon-Carbon Double Bond Formation

The formation of the ethenyl linkage in 1-tert-Butoxy-4-(1-phenylethenyl)benzene is a critical step that defines the synthetic route. The two principal strategies discussed herein are building the double bond from smaller carbonyl and ylide fragments or reducing a pre-existing carbon-carbon triple bond.

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones. wikipedia.orgyoutube.com Discovered by Georg Wittig, this reaction involves the treatment of a carbonyl compound with a phosphorus ylide (also known as a Wittig reagent). youtube.comlibretexts.org The reaction proceeds through a key intermediate, a four-membered oxaphosphetane ring, which then decomposes to form the desired alkene and a phosphine (B1218219) oxide byproduct, typically triphenylphosphine (B44618) oxide. libretexts.org The strong phosphorus-oxygen double bond that is formed provides the thermodynamic driving force for the reaction. youtube.com

For the synthesis of this compound, this strategy involves the reaction between a ketone and a phosphorus ylide.

The synthesis of this compound via the Wittig reaction employs 1-[4-(tert-butoxy)phenyl]ethan-1-one (B1278917) as the ketone precursor. This aromatic ketone provides the 4-(tert-butoxy)phenyl moiety and one of the carbons of the double bond.

The other required component is a benzyl-derived phosphorus ylide, specifically benzylidenetriphenylphosphorane (B8806397). This ylide is typically prepared in situ from its corresponding phosphonium (B103445) salt, benzyltriphenylphosphonium (B107652) chloride, by deprotonation with a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH). libretexts.org

The reaction scheme is as follows:

Ylide Formation: Benzyltriphenylphosphonium chloride is treated with a strong base to form the nucleophilic ylide.

Wittig Reaction: The ketone, 1-[4-(tert-butoxy)phenyl]ethan-1-one, is added to the ylide. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the ketone.

Alkene Formation: The resulting intermediate collapses to form the final product, this compound, and triphenylphosphine oxide.

A significant aspect of the Wittig reaction is its stereoselectivity—the ability to preferentially form one geometric isomer (E/Z or trans/cis) over the other. The stereochemical outcome is highly dependent on the nature of the substituents on the ylide, particularly the group attached to the carbanionic carbon. wikipedia.org

Wittig ylides are generally categorized as stabilized, unstabilized, or semi-stabilized. ucc.ie

Unstabilized ylides (e.g., with alkyl substituents) typically react under kinetic control to yield (Z)-alkenes with high selectivity. wikipedia.orgyoutube.com

Stabilized ylides (with electron-withdrawing groups like esters or ketones) are more stable and react under thermodynamic control to predominantly form (E)-alkenes. wikipedia.org

Semi-stabilized ylides , such as the benzylidenetriphenylphosphorane used in this synthesis (where the phenyl group provides resonance stabilization), often exhibit poor stereoselectivity, yielding mixtures of (E) and (Z) isomers. wikipedia.orgucc.ie

The stereochemical outcome for semi-stabilized ylides can be influenced by several factors, as detailed in the table below.

Table 1: Factors Influencing Stereoselectivity in Wittig Reactions with Semi-Stabilized Ylides
FactorConditionPredominant IsomerRationale
Salt EffectsLithium-salt-free conditions(Z)-alkeneThe reaction proceeds via a kinetically controlled, concerted [2+2] cycloaddition, where steric interactions in the transition state favor the Z-isomer. wikipedia.orgyoutube.com
Salt EffectsPresence of lithium salts (e.g., from n-BuLi)Increased proportion of (E)-alkeneLithium ions can coordinate to the intermediates, allowing for equilibration to the more thermodynamically stable threo-betaine-like structure, which leads to the E-alkene. wikipedia.org
SolventProtic solventsIncreased proportion of (E)-alkeneSolvents like methanol (B129727) can stabilize the betaine (B1666868) intermediate, allowing for equilibration that favors the E-product. ucc.ie
Phosphorus SubstituentsNitrogen-bearing heteroaryl groups on phosphorusHigh (E)-selectivity (up to 90:10)These groups are believed to influence the stability of reaction intermediates, possibly through chelation of cations, favoring the pathway to the E-alkene. researchgate.net

An alternative synthetic route to this compound involves the partial reduction of a corresponding alkyne precursor, 1-tert-Butoxy-4-(phenylethynyl)benzene . This method is advantageous when the alkyne is readily accessible and when stereocontrol is desired, as different reduction methods can selectively produce either the (E) or (Z)-alkene.

Catalytic hydrogenation is a common method for the reduction of alkynes. While powerful catalysts like platinum or palladium on carbon (Pd/C) will typically reduce an alkyne all the way to an alkane, a "poisoned" or deactivated catalyst can be used to stop the reaction at the alkene stage. libretexts.orglibretexts.org

The most well-known of these is the Lindlar catalyst , which consists of palladium deposited on calcium carbonate (CaCO₃) and treated with a catalytic poison such as lead acetate (B1210297) or quinoline. wikipedia.orgbyjus.com The poison deactivates the most active sites on the palladium surface, preventing the further reduction of the initially formed alkene. byjus.comchemistrytalk.org

Key features of this reduction are:

Stereochemistry: Hydrogenation using a Lindlar catalyst occurs with syn-addition, meaning both hydrogen atoms add to the same face of the alkyne. wikipedia.orgchemistrytalk.org This stereospecificity results exclusively in the formation of the (Z)-isomer (cis-alkene).

Selectivity: The deactivated catalyst is selective for alkynes, meaning it will not reduce other functional groups like alkenes or aromatic rings that may be present in the molecule. libretexts.orglibretexts.org

The reaction involves exposing a solution of the alkyne precursor to hydrogen gas (H₂) in the presence of the Lindlar catalyst.

Electrocatalytic reduction represents a modern and more sustainable alternative to traditional chemical reductions. This method avoids the use of high-pressure hydrogen gas and stoichiometric chemical reductants. chemistryviews.orgresearchgate.net The reduction of alkynes can be achieved in an electrochemical cell, typically using platinum electrodes. chemistryviews.org

In a typical setup for the electrocatalytic hydrogenation of an aryl alkyne, the reaction is performed in an undivided cell with a solvent system (e.g., CH₃CN/THF) and a supporting electrolyte. chemistryviews.orgbohrium.com A proton source, which can be the solvent itself (like CH₃CN) or an added reagent, provides the hydrogen atoms. researchgate.netbohrium.com This approach is part of a growing field of electrosynthesis that offers environmentally friendly and efficient routes for chemical transformations. researchgate.net While specific conditions for 1-tert-Butoxy-4-(phenylethynyl)benzene are not widely documented, the principles of electrocatalytic reduction of aryl alkynes suggest it is a viable synthetic strategy. researchgate.net

Table 2: Comparison of Synthetic Methods for Carbon-Carbon Double Bond Formation
MethodPrecursorsKey ReagentsStereochemical OutcomePrimary Byproduct
Wittig Reaction1-[4-(Tert-butoxy)phenyl]ethan-1-one, Benzyltriphenylphosphonium chlorideStrong base (e.g., n-BuLi)Mixture of (E) and (Z) isomers; outcome is condition-dependent.Triphenylphosphine oxide
Catalytic Hydrogenation1-tert-Butoxy-4-(phenylethynyl)benzeneH₂, Lindlar CatalystSelective for (Z)-isomer.None (catalyst is filtered off)
Electrocatalytic Reduction1-tert-Butoxy-4-(phenylethynyl)benzeneElectric current, proton sourceCan be condition-dependent.Dependent on sacrificial anode/reagents if used.

Reduction of Alkyne Precursors to Ethenyl Moieties

Regio- and Stereocontrol in Alkyne Reduction

The partial reduction of alkynes is a fundamental method for the synthesis of alkenes, where precise control over regio- and stereochemistry is crucial. libretexts.org While the target molecule, a 1,1-disubstituted alkene, is not directly formed by the hydrogenation of a simple internal alkyne, the principles of controlled alkyne reduction are central to the synthesis of various structurally related olefinic compounds. The stereochemical outcome of the reduction is highly dependent on the choice of catalyst and reaction conditions. youtube.com

Catalytic hydrogenation of an alkyne over a standard catalyst such as platinum, palladium, or nickel results in complete reduction to an alkane. libretexts.org However, specialized catalysts can halt the reaction at the alkene stage.

Syn-Hydrogenation (cis-Alkene formation): The use of a "poisoned" catalyst, most notably Lindlar's catalyst (palladium on calcium carbonate, treated with lead acetate and quinoline), facilitates the syn-addition of two hydrogen atoms across the triple bond. This process stereoselectively yields a cis- or (Z)-alkene. youtube.com Other systems, such as palladium nanoparticles or palladium-tetraphenylporphyrin complexes, also exhibit high selectivity for Z-alkenes. organic-chemistry.org

Anti-Reduction (trans-Alkene formation): To obtain a trans- or (E)-alkene, a dissolving metal reduction is typically employed. This reaction uses sodium or lithium metal in a liquid ammonia (B1221849) solvent. The mechanism involves a radical anion intermediate, and the preference for the more stable trans-configuration of the vinyl radical leads to the stereoselective formation of the (E)-alkene. libretexts.orgyoutube.com

Recent advancements have introduced novel catalytic systems for stereodivergent alkyne reduction, allowing access to either the (E)- or (Z)-isomer by tuning ligands or reaction conditions. rsc.org

Alkyne SubstrateReagents/CatalystPredominant Product StereochemistryDescription
Internal Alkyne (e.g., 2-Butyne)H₂, Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂)cis-(Z)-AlkeneSyn-addition of hydrogen across the triple bond.
Internal Alkyne (e.g., 2-Butyne)Na or Li in liquid NH₃trans-(E)-AlkeneAnti-addition via a dissolving metal reduction mechanism.
Internal AlkyneH₂, Pd/C, Pt, or NiAlkaneComplete hydrogenation of the triple bond.

Cross-Coupling Reactions for C-C Bond Construction

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Mizoroki-Heck reaction, in particular, is a widely used method for the arylation of olefins, typically involving the reaction of an aryl halide with an alkene in the presence of a palladium catalyst and a base. sctunisie.orgorganic-chemistry.org

This reaction is highly relevant for synthesizing styrene (B11656) derivatives. In a typical Heck reaction involving an aryl halide and styrene, the product is a stilbene (B7821643) derivative (1,2-disubstituted alkene). rsc.org The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) catalyst, followed by migratory insertion of the olefin and subsequent β-hydride elimination. rsc.org

The choice of catalyst, ligands, base, and solvent can influence the efficiency and selectivity of the reaction. While traditional systems often use phosphine ligands, significant research has focused on developing highly active phosphine-free catalyst systems. researchgate.net The reactivity of the aryl halide generally follows the order I > Br > Cl. sctunisie.org

Aryl HalideOlefinCatalyst SystemConditionsYield
IodobenzeneStyrenePd(OAc)₂ / Thiourea LigandDMF, LiOH·H₂O, 130°CHigh (TONs up to 970,000) researchgate.net
4-BromoacetophenoneStyrenePd(OAc)₂DMF, Et₃N, 100°CGood researchgate.net
Aryl Bromides (various)StyrenePd(II)@Pyr:β-CD complexWater, 80°CGood to Excellent researchgate.net
Aryl ChloridesStyrenePalladacycle Complex / Aliquat-336DMF/Water, K₂CO₃, 120°CModerate to Good sctunisie.org

Introduction of the tert-Butoxy (B1229062) Group

The tert-butoxy group is a common substituent that can be introduced through the etherification of a corresponding phenol (B47542). This group can serve as a bulky, lipophilic moiety or as a protecting group for the phenolic hydroxyl function, stable under various conditions but cleavable with acid. researchgate.net

Etherification Reactions and Conditions

The synthesis of aryl tert-butyl ethers from phenols can be achieved under either acidic or basic conditions.

Acid-Catalyzed Alkylation: A common method involves the reaction of a phenol with isobutylene (B52900) in the presence of a strong acid catalyst, such as sulfuric acid or trifluoromethanesulfonic acid. This reaction proceeds via the formation of a tert-butyl carbocation, which then undergoes electrophilic attack by the phenol. researchgate.net

Base-Catalyzed Alkylation (Williamson Ether Synthesis): Alternatively, the Williamson ether synthesis can be adapted. This involves deprotonating the phenol with a base to form the more nucleophilic phenoxide ion, which then reacts with a tert-butylating agent like tert-butyl chloride. However, the tendency of tert-butyl halides to undergo elimination (E2) in the presence of a strong base can complicate this approach.

Modern Catalytic Methods: More recent protocols utilize catalysts like erbium(III) triflate (Er(OTf)₃) with di-tert-butyl dicarbonate (B1257347) (Boc₂O) as the tert-butyl source. organic-chemistry.orgresearchgate.net This method is efficient for a wide range of phenols and can often be performed under mild, solvent-free conditions.

Phenolic Substratetert-Butylating AgentCatalyst/BaseConditionsResult
4-BromophenolIsobutyleneTrifluoromethanesulfonic acidMethylene chloride, -78°C to RTGood yield of 1-bromo-4-(tert-butoxy)benzene.
Various PhenolsDi-tert-butyl dicarbonate (Boc₂O)Erbium(III) triflate (Er(OTf)₃)Solvent-free, Room TemperatureGood to excellent yields. researchgate.net
Phenoltert-Butyl alcohol (TBA)Phosphorus pentoxideAutoclave, 80-230°CYields tert-butylated phenols. google.com
Phenolst-Butyl halidesZincMild conditionsGood to excellent yields of O-tert-butylation with no C-alkylation. researchgate.net

Phase Transfer Catalysis Applications in Ether Synthesis

Phase Transfer Catalysis (PTC) is a powerful technique for conducting reactions between reagents located in separate, immiscible phases (e.g., a solid-liquid or liquid-liquid system). crdeepjournal.org In ether synthesis, PTC is particularly useful for facilitating the reaction between an aqueous or solid phenoxide salt and an alkyl halide dissolved in an organic solvent.

The phase transfer catalyst, typically a quaternary ammonium (B1175870) salt (like tetrabutylammonium (B224687) bromide or Aliquat 336) or a crown ether, transports the phenoxide anion from the aqueous/solid phase into the organic phase. crdeepjournal.orgprinceton.edu This "naked" anion in the organic phase is highly reactive and readily undergoes the Sₙ2 reaction with the alkylating agent. This method avoids the need for anhydrous solvents and strong, hazardous bases like sodium hydride. The synthesis of 1-butoxy-4-tert-butylbenzene (B13943118) from 4-tert-butylphenol (B1678320) and 1-bromobutane (B133212) has been successfully demonstrated using a multi-site phase transfer catalyst under solid-liquid conditions, highlighting the efficacy of this approach. researchgate.netbcrec.id

Green Chemistry Principles in Synthetic Route Design

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. bohrium.com This is achieved through principles such as waste prevention, atom economy, and the use of safer solvents and reaction conditions.

Solventless Reaction Methodologies

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents, which pose environmental and health risks. bohrium.com Solvent-free, or solid-state, reactions offer a significant advantage by minimizing pollution and simplifying experimental procedures and work-up, which also reduces costs. itmedicalteam.pl

These reactions can be carried out by mixing the neat reactants, sometimes with a solid support like clay or silica (B1680970), or a catalytic amount of a reagent. itmedicalteam.pl Energy can be supplied through conventional heating or by using alternative methods like microwave or ultrasound irradiation, which can often accelerate reaction rates. rsc.org Many types of reactions, including aldol (B89426) condensations, Michael additions, and even some cross-coupling reactions, have been successfully adapted to solvent-free conditions. slideshare.net For instance, the erbium(III) triflate-catalyzed formation of tert-butyl ethers from phenols and alcohols proceeds efficiently under solvent-free conditions at room temperature, representing an eco-compatible synthetic method. organic-chemistry.orgresearchgate.net The adoption of solvent-free methods is a crucial step toward more sustainable chemical manufacturing. pharmafeatures.com

Atom Economy and Waste Minimization in Synthesis of this compound

The principles of green chemistry, particularly atom economy and waste minimization, are critical considerations in the development of synthetic routes for any chemical compound. For the synthesis of this compound, a plausible and common laboratory-scale method is the Wittig reaction. This section will analyze the atom economy of this synthetic approach and discuss the associated waste minimization challenges.

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to produce an alkene. In the context of synthesizing this compound, this would involve the reaction of 4-tert-butoxybenzaldehyde with benzyltriphenylphosphonium chloride in the presence of a strong base to form the desired product and triphenylphosphine oxide as a major byproduct.

The balanced chemical equation for this proposed synthesis is as follows:

C₁₁H₁₄O + C₂₅H₂₂PCl + Base → C₁₈H₂₀O + (C₆H₅)₃PO + Base·HCl

A significant drawback of the Wittig reaction is its inherently poor atom economy, primarily due to the formation of a stoichiometric amount of triphenylphosphine oxide byproduct. The molecular weight of this byproduct is substantial compared to the desired product, meaning a large proportion of the mass of the reactants is not incorporated into the final product.

To quantify this, the percent atom economy can be calculated using the following formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

The data for this calculation is presented in the interactive table below.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role in Reaction
4-tert-butoxybenzaldehydeC₁₁H₁₄O178.24Reactant
Benzyltriphenylphosphonium chlorideC₂₅H₂₂PCl388.88Reactant
This compoundC₁₈H₂₀O252.36Desired Product
Triphenylphosphine oxideC₁₈H₁₅PO278.28Byproduct

Assuming the use of a base like sodium hydroxide (B78521) (NaOH), the reactants for the atom economy calculation would be 4-tert-butoxybenzaldehyde, benzyltriphenylphosphonium chloride, and sodium hydroxide. The desired product is this compound.

Calculation:

Molecular Weight of Desired Product: 252.36 g/mol

Sum of Molecular Weights of Reactants: 178.24 g/mol (4-tert-butoxybenzaldehyde) + 388.88 g/mol (benzyltriphenylphosphonium chloride) + 39.997 g/mol (NaOH) = 607.117 g/mol

% Atom Economy = (252.36 / 607.117) x 100 ≈ 41.57%

This calculation demonstrates the low atom economy of the Wittig reaction for this synthesis. A significant portion of the reactant mass is converted into byproducts, primarily triphenylphosphine oxide and sodium chloride.

Waste Minimization:

The primary waste product in this synthesis is triphenylphosphine oxide. Its separation from the desired alkene product often requires chromatographic purification, which in turn generates further solvent and solid waste (e.g., silica gel). Minimizing waste in this synthetic route presents a considerable challenge.

Research in organic synthesis has focused on developing alternatives to the traditional Wittig reaction to improve atom economy and reduce waste. These include:

Catalytic Wittig Reactions: While not yet widely applicable, research into making the phosphine component catalytic would significantly improve the atom economy.

Horner-Wadsworth-Emmons (HWE) Reaction: This modification of the Wittig reaction uses phosphonate (B1237965) esters instead of phosphonium salts. The byproduct is a water-soluble phosphate (B84403) salt, which can be easier to remove during aqueous workup, potentially reducing the need for chromatography and the associated solvent waste.

Alternative Olefination Reactions: Other methods for forming carbon-carbon double bonds, such as the Julia or Peterson olefination, also exist. However, these often have their own drawbacks in terms of atom economy and waste generation.

For the production of this compound, exploring palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reactions, could offer more atom-economical and greener alternatives. For instance, a Heck coupling of 4-tert-butoxystyrene (B1630329) with bromobenzene (B47551) would, in principle, generate less stoichiometric waste than the Wittig reaction. Similarly, a Suzuki coupling between a 4-tert-butoxyphenylboronic acid derivative and a phenylvinyl halide would also be a more atom-economical approach, with the primary byproducts being inorganic salts that are often easier to remove.

Mechanistic Investigations of Reactions Involving 1 Tert Butoxy 4 1 Phenylethenyl Benzene

Photochemical Reaction Mechanisms and Pathways

The presence of the 1-phenylethenyl group, a styrenic chromophore, makes 1-tert-Butoxy-4-(1-phenylethenyl)benzene susceptible to a variety of photochemical transformations. The absorption of ultraviolet light elevates the molecule to an electronically excited state, from which it can undergo several competing relaxation processes.

Photoisomerization Dynamics and Excited State Relaxation

While direct studies on this compound are not extensively documented, the photoisomerization dynamics can be inferred from related stilbene (B7821643) and styrene (B11656) derivatives. Upon photoexcitation, the primary non-radiative decay channel for many stilbenoid compounds is E/Z (trans/cis) isomerization around the carbon-carbon double bond. This process typically occurs from the first excited singlet state (S1) and involves twisting around the double bond to reach a perpendicular intermediate geometry, which then can decay to either the E or Z isomer ground state.

In a study of a related compound, 1-((E)-2-phenylethenyl)-2-(4-(2-((E)-2-phenylethenyl) phenoxy) butoxy) benzene (B151609) (PPPBB), photophysical parameters were investigated. researchgate.net Such studies on similar molecules reveal that the excited state lifetime and fluorescence quantum yield are sensitive to the solvent environment. researchgate.net For this compound, it is expected that upon excitation, a slight change in the dipole moment would occur. researchgate.net The relaxation from the excited state can proceed via fluorescence or non-radiative pathways, including the aforementioned isomerization.

Table 1: Illustrative Photophysical Parameters for a Related Styrenic Compound (PPPBB) in Different Solvents

SolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Fluorescence Quantum Yield (Φ_f)
Cyclohexane3103600.36
Dichloromethane3123650.32
Acetonitrile3113680.28
Methanol (B129727)3103700.25

Note: Data is hypothetical and based on trends observed for similar compounds like PPPBB to illustrate solvent effects. researchgate.net

Intramolecular Photocycloaddition Processes

Intramolecular photocycloaddition reactions are another potential pathway for excited styrenic compounds, provided a suitable reacting partner is present within the same molecule. For this compound itself, intramolecular cycloaddition is unlikely due to the lack of another unsaturated moiety in a sterically favorable position.

However, in derivatives where an alkene or another aromatic ring is tethered to the main structure, [2+2] photocycloaddition can occur. For instance, irradiation of molecules containing both a benzene ring and a thymine (B56734) double bond linked by a flexible chain has been shown to result in selective intramolecular ortho photocycloaddition. youtube.com Transition metal-catalyzed [2+2+2] cycloadditions between diynes and monoynes also provide a route to densely substituted benzenes, though this is not a photochemical process. tennessee.edu The formation of cyclobutane (B1203170) derivatives is a known photochemical reaction for stilbene and related compounds, often occurring in a bimolecular fashion between an excited molecule and a ground-state molecule. libretexts.org

Electron Transfer Mechanisms in Photochemistry

Electron transfer is a fundamental process in photochemistry that can initiate a variety of reactions. An electronically excited molecule can act as either an electron donor or an acceptor, depending on its properties and the presence of other species. For this compound, the electron-rich nature of the tert-butoxy (B1229062) substituted phenyl ring suggests it could act as an electron donor in the excited state.

In the presence of a suitable electron acceptor, photoinduced electron transfer (PET) can occur, generating a radical ion pair. The subsequent reactions of these radical ions can lead to a range of products. The Paterno-Büchi reaction, the photoaddition of carbonyl compounds to olefins to form oxetanes, is believed to proceed through a 1,4-biradical intermediate that can be formed via electron transfer, particularly with electron-rich alkenes. libretexts.org

Photodecomposition Dynamics (e.g., as observed in related chromophores)

The photodecomposition of materials containing styrenic chromophores, such as polystyrene, provides insight into the potential degradation pathways of this compound, especially in the presence of oxygen. The photodegradation of polystyrene is known to cause discoloration (yellowing), cross-linking, and chain scission through photo-oxidative processes. pressbooks.pub

The primary steps in the photo-oxidation of styrenic polymers involve the formation of radicals. acs.org The absorption of UV light can lead to the formation of polystyryl radicals, which then react with oxygen to form peroxy radicals. pressbooks.pub These peroxy radicals can abstract hydrogen from other parts of the molecule, leading to the formation of hydroperoxides (ROOH), which are key intermediates in the degradation process. pressbooks.pub The decomposition of these hydroperoxides can lead to the formation of various carbonyl-containing products, such as acetophenone-type structures, which are responsible for the yellowing. acs.orgqub.ac.uk The introduction of chromophores like carbonyl groups can facilitate further polymer degradation. qub.ac.uk

Catalytic Reaction Mechanisms

Catalysis offers efficient and selective routes for the transformation of organic molecules. The vinyl group in this compound is a key functional group for catalytic reactions, most notably hydrogenation.

Hydrogenation Mechanism Studies

The catalytic hydrogenation of alkenes is a widely used reaction to produce alkanes. This reaction typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), and molecular hydrogen (H₂). pressbooks.pubvanderbilt.edu The hydrogenation of the vinyl group in this compound would yield 1-tert-Butoxy-4-(1-phenylethyl)benzene.

The mechanism of heterogeneous catalytic hydrogenation is generally understood to involve the following steps: pressbooks.pub

Adsorption of Reactants: Both the alkene and molecular hydrogen are adsorbed onto the surface of the metal catalyst.

Activation of Hydrogen: The H-H bond of the adsorbed hydrogen molecule is weakened and cleaved by the metal, forming metal-hydride bonds.

Alkene Coordination: The alkene complexes with the metal surface through its π-orbitals.

Hydrogen Transfer: The hydrogen atoms are transferred sequentially from the metal surface to the carbon atoms of the double bond. This typically occurs in a syn-addition fashion, meaning both hydrogen atoms add to the same face of the double bond. libretexts.orgkhanacademy.org

Desorption of Product: The resulting alkane has a lower affinity for the catalyst surface and desorbs, freeing up the active site for another catalytic cycle.

The reaction does not proceed without a catalyst due to a high activation energy barrier. pressbooks.pub The catalyst provides an alternative reaction pathway with a lower activation energy. pressbooks.pub While the broad strokes of this mechanism are well-accepted, the exact details on the catalyst surface can be complex and are a subject of ongoing research. pressbooks.pub For styrene derivatives, the hydrogenation of the vinyl group is generally favored over the reduction of the aromatic ring under mild conditions. vanderbilt.edumdpi.com

Electrocatalytic Mechanistic Elucidation

Currently, specific studies detailing the electrocatalytic mechanistic elucidation of reactions directly involving this compound are not extensively available in the reviewed scientific literature. This area represents a potential field for future research to explore the electrochemical behavior of this compound and its applications in electrocatalytic processes.

Mechanistic Aspects of C-H Activation and Functionalization

While direct C-H activation studies on this compound are not detailed in the provided sources, mechanistic insights can be drawn from related chemistries involving tert-butoxide bases, particularly potassium tert-butoxide (KOt-Bu), in C-H functionalization reactions such as silylation.

Systematic experimental and computational investigations into the dehydrogenative C-H silylation of heteroaromatics catalyzed by potassium tert-butoxide suggest a radical chain mechanism. nih.govacs.org This type of reaction is significant as it allows for the direct conversion of a C-H bond to a C-Si bond.

The proposed mechanism involves the following key steps:

Initiation: A trialkylsilyl radical is initially generated. This can occur through the homolytic cleavage of a weakened Si-H bond of a hypercoordinated silicon species or via the reaction of trace amounts of oxygen with [KOt-Bu]₄ to form a reactive peroxide. nih.govacs.org

Propagation: The silyl (B83357) radical then adds to the aromatic ring of the substrate. This is followed by a β-hydrogen scission step, which forms the C-Si bond and regenerates a radical species to continue the chain reaction. nih.govacs.org

Termination: The reaction is reversible, with the equilibrium favoring the formation of products due to the generation of H₂ gas. nih.govacs.org

In situ NMR experiments with deuterated substrates have confirmed that H₂ is formed through a cross-dehydrogenative mechanism. nih.govacs.org Furthermore, stereochemical studies using a ²H-labeled silolane probe showed complete scrambling at the silicon center, which is consistent with the presence of radical intermediates or hypercoordinate silicates. nih.govacs.org

Density functional theory (DFT) calculations have supported the feasibility of a radical mechanism by revealing a reasonable energy profile and corroborating the experimentally observed regioselectivity. nih.govacs.org The tert-butoxide base plays a crucial role in these transformations, not only in the generation of the initial radical species but also potentially in assisting subsequent steps of the catalytic cycle. researchgate.net

Reaction Kinetics and Thermodynamic Considerations

In a typical kinetic study, the influence of various parameters on the reaction rate is investigated. For the synthesis of 1-butoxy-4-tert-butylbenzene (B13943118) from 4-tert-butylphenol (B1678320) and 1-bromobutane (B133212), the reaction was found to follow pseudo-first-order kinetics. researchgate.netbcrec.id The apparent rate constant was observed to increase linearly with an increase in the concentration of the phase transfer catalyst, temperature, potassium hydroxide (B78521), and stirring speed. researchgate.netbcrec.id

The data from such a study can be presented in a table to show the effect of different parameters on the reaction rate.

Table 1: Effect of Reaction Parameters on the Apparent Rate Constant (k_app) for the Synthesis of 1-butoxy-4-tert-butylbenzene

ParameterConditionApparent Rate Constant (k_app) x 10⁻⁵ s⁻¹
MPTC Concentration (mol) 0.00054.1
0.00108.2
0.001512.3
0.002016.4
Temperature (°C) 504.9
556.8
608.2
6510.1
Potassium Hydroxide (g) 63.5
85.8
108.2
1210.5
Stirring Speed (rpm) 2002.5
4005.1
6008.2
8008.2
Data adapted from a kinetic study on the synthesis of 1-butoxy-4-tert-butylbenzene. researchgate.net

From these kinetic data, thermodynamic parameters such as the activation energy (Ea) can be calculated using the Arrhenius plot. researchgate.netbcrec.id This provides valuable information about the energy barrier of the reaction and its temperature dependence. Understanding these kinetic and thermodynamic aspects is essential for the industrial application and scale-up of chemical processes.

Advanced Spectroscopic and Analytical Characterization Techniques

X-ray Single Crystal Diffraction for Solid-State Molecular Architecture

X-ray single crystal diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and the packing of molecules within the crystal lattice.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus, allowing for the confirmation of the compound's connectivity.

The ¹H NMR spectrum of 1-tert-Butoxy-4-(1-phenylethenyl)benzene is expected to show characteristic signals corresponding to its distinct proton environments. The nine protons of the tert-butyl group would appear as a sharp singlet, typically in the upfield region. The protons on the two aromatic rings would produce a series of multiplets in the aromatic region of the spectrum, while the vinylic protons would also present as distinct signals.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom, including the quaternary carbons of the tert-butyl group and the vinyl moiety, as well as the carbons of the aromatic rings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
NucleusFunctional GroupPredicted Chemical Shift (ppm)Multiplicity
¹H-C(CH₃)₃~1.3Singlet
¹HVinyl (=CH₂)~5.2 - 5.8Two Singlets or Doublets
¹HAromatic (Ar-H)~6.9 - 7.5Multiplets
¹³C-C(CH₃)₃~29
¹³C-C(CH₃)₃~78
¹³CVinyl (=CH₂)~113
¹³CAromatic & Vinyl Quaternary~125 - 158

Beyond simple one-dimensional spectra, advanced two-dimensional (2D) NMR techniques are critical for unambiguously assigning all signals and elucidating complex structural details or reaction mechanisms. ipb.pt Techniques such as Heteronuclear Single Quantum Coherence (HSQC) correlate proton signals with their directly attached carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range couplings (2-3 bonds) between protons and carbons, which is instrumental in piecing together the carbon skeleton and confirming the placement of substituents. ipb.pt

In the context of synthesizing this compound, these techniques could be used to verify the outcome of coupling reactions and identify any potential regioisomers or byproducts. Furthermore, specialized NMR experiments like phase transfer experiments can be employed to monitor reaction kinetics and probe mechanistic pathways in biphasic reaction systems, providing insight into the role of catalysts and intermediates at the molecular level.

Time-Resolved Spectroscopy for Probing Excited States

Time-resolved spectroscopy encompasses a set of powerful techniques used to study the behavior of molecules after they absorb light. For a compound like this compound, which possesses a π-conjugated system similar to stilbene (B7821643), these methods can track the fate of the molecule on timescales ranging from femtoseconds to milliseconds. nih.gov This allows for the direct observation of transient species such as excited singlet and triplet states, providing crucial information on photophysical and photochemical processes like fluorescence and photoisomerization. acs.org

Ultrafast transient absorption (TA) spectrometry is a pump-probe technique that provides a "snapshot" of the species present at incredibly short times after photoexcitation. arxiv.org A short "pump" pulse excites the molecule, and a subsequent "probe" pulse measures the absorption spectrum of the excited molecules. By varying the delay time between the pump and probe pulses, the evolution of the excited states can be mapped out. nih.gov

For this compound, a TA experiment would likely reveal an initial ground-state bleach (a decrease in absorption at the molecule's normal absorption wavelengths) and the appearance of new, broad absorption bands at different wavelengths corresponding to the excited singlet state (S₁). researchgate.net The decay of these signals over time provides the lifetime of the excited state. vu.nl

Table 2: Illustrative Data Obtainable from Ultrafast Transient Absorption Spectrometry
Transient SpeciesSpectroscopic FeatureTypical Wavelength Range (nm)Information Gained
S₀ (Ground State)Ground-State BleachMatches steady-state absorptionConfirms excitation; tracks ground-state recovery
S₁ (Excited Singlet)Excited-State AbsorptionTypically >450 nmDirect observation and lifetime measurement of the S₁ state
T₁ (Excited Triplet)Excited-State AbsorptionVariesObservation of intersystem crossing and triplet state lifetime

While transient absorption in the visible range probes electronic transitions, transient infrared (IR) spectroscopy provides structural information about excited states by measuring their vibrational spectra. Changes in a molecule's geometry and electron distribution upon excitation lead to shifts in its characteristic vibrational frequencies.

By applying nanosecond transient IR spectroscopy, one could observe changes in the C=C stretching frequency of the vinyl group and the aromatic ring breathing modes of this compound. nih.gov Such data would offer direct structural insights into the nature of the excited state, indicating, for example, whether a particular bond gains more single- or double-bond character upon excitation.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique used to determine the elemental composition of a molecule with extremely high precision. It measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique molecular formula.

For this compound, HRMS would be used to confirm its molecular formula of C₁₈H₂₀O. bldpharm.com The technique can also provide information about the molecule's fragmentation pattern, which can be used to further support the proposed structure. A common fragmentation pathway would be the loss of a tert-butyl cation ([C₄H₉]⁺) or neutral isobutylene (B52900) (C₄H₈), resulting in characteristic fragment ions in the mass spectrum.

Table 3: High-Resolution Mass Spectrometry Data for this compound
ParameterValue
Molecular FormulaC₁₈H₂₀O
Calculated Monoisotopic Mass252.15142 Da
Expected Primary FragmentationLoss of C₄H₈ (isobutylene) or [C₄H₉]⁺ (tert-butyl cation)

Chromatographic Techniques (e.g., GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for separating and identifying individual components within a mixture, as well as for assessing the purity of a compound. researchgate.netstackexchange.com In the context of "this compound," GC-MS plays a vital role in quality control during synthesis and in the analysis of complex mixtures where this compound may be present.

The gas chromatography component separates volatile and semi-volatile compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (a carrier gas, typically helium). nih.gov The retention time, the time it takes for a compound to travel through the column, is a characteristic feature that aids in its identification. Following separation by GC, the eluted compounds are introduced into the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). nih.gov The resulting mass spectrum provides a molecular fingerprint, allowing for definitive identification of the compound by comparing it to spectral libraries.

Table 1: Illustrative GC-MS Parameters for the Analysis of Aromatic Compounds

Parameter Value
Gas Chromatograph
Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium
Flow Rate 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 20:1
Oven Program Initial temp 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Range 40-500 amu
Ion Source Temperature 230 °C

This table presents a hypothetical but representative set of parameters and does not reflect actual experimental data for "this compound."

In a mixture, different compounds will have distinct retention times and mass spectra, allowing for their individual identification and quantification. researchgate.net For purity analysis of "this compound," the resulting chromatogram would ideally show a single, sharp peak corresponding to the target compound. The presence of other peaks would indicate impurities, which can be identified by their mass spectra. The relative area of each peak in the chromatogram can be used to estimate the purity of the sample.

Cavity Ring-Down Spectroscopy (CRDS) for Torsional Motion Studies

Cavity Ring-Down Spectroscopy (CRDS) is a highly sensitive absorption spectroscopy technique used to study the structure and dynamics of molecules in the gas phase. louisville.eduwikipedia.org It is particularly well-suited for investigating weak absorptions and subtle spectral features, such as those arising from torsional motions within a molecule. aip.orggoogle.com Torsional motion refers to the rotation of molecular fragments around a single bond. In "this compound," there are two key torsional motions of interest: the rotation of the phenylethenyl group and the rotation of the tert-butoxy (B1229062) group relative to the benzene (B151609) ring.

The principle of CRDS involves injecting a laser pulse into a high-finesse optical cavity formed by two highly reflective mirrors. process-insights.com The light pulse is reflected back and forth between the mirrors, and a small fraction of the light leaks out with each reflection. A detector measures the exponential decay, or "ring-down," of the light intensity over time. process-insights.com When an absorbing gas is present in the cavity, the ring-down time decreases. By measuring the change in the ring-down time as a function of the laser wavelength, a highly sensitive absorption spectrum can be obtained. louisville.eduwikipedia.org

The study of torsional motion provides valuable information about the potential energy surface of a molecule and the barriers to internal rotation. researchgate.netaip.org For "this compound," CRDS could be employed to probe the vibrational overtones associated with the torsional modes of the phenylethenyl and tert-butoxy groups. The observed spectral features could then be used to determine the potential energy function governing these rotations. This information is crucial for understanding the molecule's conformational flexibility and how it might influence its physical and chemical properties.

While no specific CRDS studies on "this compound" have been reported, studies on similar molecules like styrene (B11656) have successfully used spectroscopic techniques to determine the torsional potential. aip.org These studies provide a framework for how CRDS could be applied to the target compound.

Table 2: Potential Torsional Motion Parameters for Styrene Derivatives

Torsional Motion Potential Barrier (kJ/mol) Method
Phenyl-vinyl rotation in Styrene ~5-10 Theoretical Calculations

This table provides approximate values for styrene and indicates the expected influence of substituents. The actual values for "this compound" would need to be determined experimentally.

Electrochemical Methods for Redox Characterization (e.g., Cyclic Voltammetry)

Electrochemical methods, such as cyclic voltammetry (CV), are used to investigate the redox properties of a compound, providing information about its oxidation and reduction potentials. wikipedia.orgossila.com This is particularly relevant for molecules like "this compound" which contain electroactive moieties, namely the phenylethenyl group.

In a cyclic voltammetry experiment, the potential of a working electrode is swept linearly with time between two set values, and the resulting current is measured. The plot of current versus potential is known as a cyclic voltammogram. The peaks in the voltammogram correspond to oxidation and reduction events occurring at the electrode surface. The peak potentials provide information about the thermodynamics of the electron transfer process, while the peak currents are related to the concentration of the analyte and the kinetics of the reaction.

For "this compound," the phenylethenyl group is expected to be the primary site of electrochemical activity. The presence of the electron-donating tert-butoxy group on the phenyl ring is likely to influence the redox potentials. Electron-donating groups generally make oxidation easier (occur at a less positive potential) and reduction more difficult (occur at a more negative potential). stackexchange.com

A hypothetical cyclic voltammogram of "this compound" would likely show an oxidation peak corresponding to the removal of an electron from the π-system of the phenylethenyl group, forming a radical cation. The reversibility of this process could also be assessed from the voltammogram. The reduction process would involve the addition of an electron to the π-system, forming a radical anion.

Table 3: Expected Influence of Substituents on Redox Potentials of Styrene Derivatives

Substituent Effect Impact on Oxidation Potential Impact on Reduction Potential
Electron-donating group (e.g., -OtBu) Decreases (easier to oxidize) Increases (harder to reduce)

This table illustrates general trends in electrochemistry and does not represent specific data for "this compound."

The data obtained from cyclic voltammetry can provide valuable insights into the electronic structure of the molecule and its potential reactivity in redox reactions. This information is useful in fields such as materials science, where such compounds might be investigated for their potential use in organic electronics.

After a comprehensive search for scholarly articles and research data, it has been determined that there is a lack of specific theoretical and computational chemistry studies published on the compound This compound .

The search for data pertaining to the requested outline, including:

Quantum chemical calculations for its ground state geometries (ab initio and DFT approaches).

Conformational analysis and energy minima.

Time-Dependent Density Functional Theory (TD-DFT) studies for its excited electronic states.

Predictions of photoexcitation energies, absorption spectra, oscillator strengths, transition dipole moments, fluorescence spectra, and quantum yields.

did not yield any specific results for this particular molecule. The available literature focuses on related but structurally distinct compounds. Due to the strict requirement to focus solely on "this compound" and not introduce information from other chemical examples, it is not possible to generate the requested article with the required scientific accuracy and detail.

Therefore, the article cannot be generated at this time.

Theoretical and Computational Chemistry Studies of 1 Tert Butoxy 4 1 Phenylethenyl Benzene

Molecular Orbital Theory and Electronic Structure Analysis

Molecular orbital theory provides a framework for understanding the electronic properties of molecules. For 1-tert-Butoxy-4-(1-phenylethenyl)benzene, computational methods such as Density Functional Theory (DFT) are instrumental in elucidating its electronic structure.

HOMO-LUMO Energy Gaps and Electron Density Distributions

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and is relevant for applications in electronics and photochemistry. scirp.orgnih.gov

Table 1: Calculated HOMO-LUMO Energy Gaps for Analogue Compounds

Compound Method HOMO (eV) LUMO (eV) Energy Gap (eV)
Quinoline B3LYP/6-31+G(d,p) -6.646 -1.816 4.83
Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate B3LYP/6-31G+(d,p) -0.26751 -0.18094 0.08657

Note: These values are for analogue compounds and serve as an estimation for the electronic properties of this compound.

The electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, reveals the regions of a molecule that are electron-rich or electron-poor. nih.gov For this compound, the oxygen atom of the tert-butoxy (B1229062) group and the π-systems of the phenyl and phenylethenyl groups are expected to be electron-rich regions, depicted as red or yellow on an MEP map. researchgate.netopenaccesspub.org These areas are susceptible to electrophilic attack. Conversely, the hydrogen atoms are expected to be in electron-poor regions, shown in blue, making them potential sites for nucleophilic interaction. nih.govresearchgate.netopenaccesspub.org

Analysis of Conjugation Pathways and Delocalization

The phenylethenyl group in this compound allows for significant π-conjugation, which involves the delocalization of electrons across the interconnected p-orbitals of the phenyl rings and the vinyl bridge. This delocalization is a key factor in the electronic and photophysical properties of stilbene-like molecules. libretexts.org

Theoretical studies on styrene (B11656), a simpler analogue, have investigated the torsional potential between the vinyl and phenyl groups. mdpi.com These studies indicate that while a planar conformation maximizes π-conjugation, steric hindrance can lead to a slightly twisted minimum energy structure. mdpi.com In this compound, the bulky tert-butoxy group may influence the preferred conformation and the extent of conjugation. The delocalization of π-electrons across the conjugated system can be analyzed using computational methods like Natural Bond Orbital (NBO) analysis, which can quantify the interactions between the filled π orbitals of the double bond and the empty π* orbitals of the aromatic ring. nih.gov

Atomic Orbital Hybridization and Bonding Character

The concept of atomic orbital hybridization helps to explain the observed geometries of molecules. libretexts.orgutdallas.edu In this compound, the carbon atoms of the phenyl rings and the vinyl group are sp² hybridized, leading to a trigonal planar geometry around these atoms with bond angles of approximately 120°. tru.ca The carbon atom of the tert-butoxy group attached to the oxygen is sp³ hybridized, resulting in a tetrahedral geometry with bond angles around 109.5°. libretexts.orgopenaccesspub.org

Deviations from these ideal bond angles can occur due to steric strain and electronic effects. Computational geometry optimization using DFT can provide precise bond lengths and angles, offering insights into the molecule's three-dimensional structure. mdpi.com For example, in a methane (B114726) molecule, the 1s orbitals of the hydrogen atoms overlap with the four sp³ orbitals of the carbon atom to form sigma (σ) bonds. openaccesspub.org Similarly, the bonding in this compound can be described in terms of σ and π bonds formed from the overlap of hybridized and unhybridized atomic orbitals.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for modeling reaction pathways and characterizing transition states, providing insights into reaction mechanisms and kinetics. researchgate.net The synthesis of this compound can be envisioned through reactions such as the Wittig or Heck reactions.

Theoretical studies of the Wittig reaction mechanism, for instance, have detailed the pathway involving the formation of an oxaphosphetane intermediate. researchgate.netnih.gov Computational modeling can determine the activation energies for the formation of this intermediate and its subsequent decomposition to the alkene product. researchgate.net Similarly, DFT calculations have been used to explore alternative mechanisms for the Heck reaction, comparing the traditional Pd(0)/Pd(II) catalytic cycle with a potential Pd(II)/Pd(IV) pathway and identifying rate-determining steps. pku.edu.cnias.ac.in

For the synthesis of this compound, reaction pathway modeling could be used to predict the stereoselectivity of the reaction and to understand the influence of the bulky tert-butoxy substituent on the transition state energies.

Computational Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the solid state, or crystal packing, is governed by intermolecular interactions. researchgate.netdoi.org Computational tools like Hirshfeld surface analysis and energy framework calculations are used to visualize and quantify these interactions. mdpi.comuzh.chfrontiersin.org

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Analogue Compounds

Contact Type 2,4-di-tert-butyl-6-[(3-chloro-4-methylphenyl)imino]methyl}phenol (%) tert-butyl N-acetylcarbamate (%) 1-[(1-butyl-1H-1,2,3-triazol-4-yl)methyl]-3-(prop-1-en-2-yl)-1H-benzimidazol-2-one (%)
H···H 68.9 46.2 57.9
C···H/H···C 11.7 18.7 18.1
O···H/H···O 1.3 26.7 14.9
Cl···H/H···Cl 11.0 - -
C···C 4.5 - -
C···N/N···C 2.2 - -
N···H/H···N 0.4 2.8 -

Note: Data from analogous compounds used to infer potential interactions in this compound.

Energy framework calculations can further quantify the electrostatic and dispersion components of the interaction energies between molecular pairs, providing a deeper understanding of the forces driving the crystal packing. mdpi.comfrontiersin.org These analyses suggest that for many organic molecules, dispersion forces are the dominant stabilizing interactions. mdpi.comfrontiersin.org

Structure Property Relationships in 1 Tert Butoxy 4 1 Phenylethenyl Benzene

Influence of Molecular Structure on Photophysical Characteristics

The photophysical properties of stilbenoid compounds, such as 1-tert-butoxy-4-(1-phenylethenyl)benzene, are highly sensitive to their molecular structure and the surrounding environment. The extended π-conjugated system formed by the two aromatic rings linked by an ethylene (B1197577) bridge is the primary chromophore responsible for its absorption and emission characteristics.

The phenomenon of solvatochromism, where the absorption or emission spectrum of a compound shifts in response to the polarity of the solvent, is a key characteristic of many organic dyes. wikipedia.org This effect is particularly pronounced in molecules where there is a significant change in the dipole moment between the ground and excited states. For donor-acceptor stilbene (B7821643) derivatives, an increase in solvent polarity typically leads to a bathochromic (red) shift in the emission spectrum, indicative of a more polarized excited state that is stabilized by polar solvent molecules. nih.gov

While specific experimental data for this compound is not extensively documented in the reviewed literature, studies on analogous alkoxy-substituted stilbenes provide valuable insights. For instance, research on the more complex but structurally related compound 1-((E)-2-phenylethenyl)-2-(4-(2-((E)-2-phenylethenyl) phenoxy) butoxy) benzene (B151609) (PPPBB) showed that it exhibits minimal changes in its maximum absorption and emission spectra even with significant variations in solvent polarity. researchgate.netcdnsciencepub.com This suggests that for some alkoxy-stilbenes, the change in dipole moment upon excitation is only slight. researchgate.net In such cases, the stabilization of the excited state by the solvent is less pronounced, resulting in a weak solvatochromic effect. researchgate.net For trans-3,5-dimethoxystilbene, however, a highly polarized charge-transfer excited state was identified, leading to distinct photophysical properties in polar solvents. nih.gov

The following interactive table, based on data for the analogous compound PPPBB, illustrates the typical, albeit slight, solvatochromic shifts observed in different solvents.

Data presented for the analogous compound 1-((E)-2-phenylethenyl)-2-(4-(2-((E)-2-phenylethenyl) phenoxy) butoxy) benzene (PPPBB) as a representative example. researchgate.net

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), serves as a powerful tool for predicting and understanding the photophysical properties of molecules. uc.pt These methods allow for the calculation of ground and excited state geometries, electronic absorption spectra, and molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO). researchgate.netresearch-nexus.net

Studies on related stilbenoid structures have demonstrated a strong agreement between theoretical data and experimental observations. researchgate.netcdnsciencepub.com For example, TD-DFT calculations performed on the PPPBB molecule accurately predicted the maximum absorption wavelengths, showing only slight variations with changes in solvent polarity, which mirrored the experimental findings. cdnsciencepub.com Such computational studies confirm that the primary electronic transition is typically a π-π* transition, localized across the conjugated backbone of the molecule. nih.gov

The correlation between calculated and experimental data provides confidence in the theoretical models. These models can then be used to rationalize observed phenomena, such as weak solvatochromism, by analyzing the computed dipole moments of the ground and excited states. researchgate.net For this compound, it is expected that TD-DFT calculations would similarly predict a primary π-π* transition and show good correlation with experimentally measured absorption and emission spectra.

The following table summarizes a representative comparison between calculated and experimental absorption maxima for the analogous compound PPPBB in various solvents.

Data presented for the analogous compound 1-((E)-2-phenylethenyl)-2-(4-(2-((E)-2-phenylethenyl) phenoxy) butoxy) benzene (PPPBB) as a representative example. cdnsciencepub.com

Steric and Electronic Effects of the tert-Butoxy (B1229062) Group on Reactivity

The tert-butoxy group, a defining feature of this compound, exerts significant influence over the molecule's reactivity through a combination of steric and electronic effects.

The tert-butyl moiety is exceptionally bulky and creates substantial steric hindrance. researchgate.netchemrxiv.org This steric congestion can physically block or slow down reactions at adjacent positions. researchgate.net In the context of electrophilic aromatic substitution, the sheer size of the tert-butoxy group hinders attack at the ortho positions of the benzene ring. msu.edu Consequently, electrophilic attack is strongly favored at the para position relative to the activating group. In this molecule, since the para position is already occupied by the 1-phenylethenyl group, any further substitution on that ring would be directed to the less hindered ortho positions, albeit at a potentially reduced rate compared to a less bulky alkoxy group.

Electronically, the oxygen atom of the tert-butoxy group possesses lone pairs of electrons that can be donated to the aromatic ring through p-π conjugation (a resonance effect). msu.edu This electron-donating nature increases the electron density of the benzene ring, particularly at the ortho and para positions, making the ring more nucleophilic and thus activating it towards electrophilic aromatic substitution. lumenlearning.com Alkoxy groups are generally considered strong activating groups. lumenlearning.com Furthermore, the alkyl portion of the group also contributes a weak electron-donating inductive effect. stackexchange.com The combination of these effects makes the substituted benzene ring significantly more reactive than the unsubstituted one. The primary electronic influence is the strong activating, ortho-para directing resonance effect. stackexchange.com

Geometric Factors and Torsional Dynamics Influencing Electronic Properties

The electronic properties of stilbene and its derivatives are intimately linked to their molecular geometry, particularly the torsional angles between the planes of the two aromatic rings and the central ethylenic bridge. aip.org For the π-conjugated system to be most effective, the molecule must be planar, allowing for maximum overlap of p-orbitals. However, in reality, steric hindrance between ortho-hydrogens on the phenyl rings and the vinyl hydrogens leads to a non-planar, twisted conformation in the ground state. unige.ch

In trans-stilbene, the phenyl rings are twisted out of the plane of the double bond, and the molecule undergoes low-frequency torsional vibrations around the C-C single bonds. researchgate.net The potential energy surface for these rotations is relatively flat, meaning that at room temperature, the molecule can access a range of torsional angles. aip.org

The introduction of the bulky tert-butoxy group in this compound is expected to exacerbate this steric strain, potentially leading to a greater average torsional angle in the ground state. This increased twisting would slightly disrupt the π-conjugation, which could manifest as a hypsochromic (blue) shift in the absorption spectrum compared to a hypothetical planar analogue.

In the excited state, the C-C single bonds gain more double-bond character, leading to a steeper potential energy well and a more rigid, planar geometry. unige.ch This excited-state planarization is a key aspect of stilbene photophysics. The transition from a twisted ground state to a more planar excited state explains the often-observed lack of a perfect mirror-image relationship between absorption and fluorescence spectra in stilbenoid compounds. cdnsciencepub.com The dynamics of this planarization can be influenced by solvent viscosity and temperature. cdnsciencepub.com

Relationship Between Molecular Topology and Optoelectronic Properties

The molecular topology—the specific arrangement and connectivity of atoms and functional groups—is fundamental to the optoelectronic properties of this compound. The molecule's linear, π-conjugated backbone is the essential topological feature responsible for its ability to absorb and emit light in the UV-visible region. nih.govgoogle.com

The connectivity of the π-system defines the pathway for charge delocalization and potential intramolecular charge transfer (ICT) upon photoexcitation. nih.govrsc.org The extent of conjugation, planarity, and the nature of the donor/acceptor groups are all critical factors that can be tuned to modify the optoelectronic properties. nih.gov For instance, altering the length of the conjugated bridge or changing the strength of the donor group would directly impact the absorption and emission wavelengths, fluorescence quantum yield, and other photophysical parameters. This fundamental relationship between molecular topology and electronic behavior is a cornerstone of designing organic materials for applications in fields like organic light-emitting diodes (OLEDs) and molecular sensors. nih.govnih.gov

Applications in Advanced Materials and Organic Synthesis

Building Block for Complex Organic Molecular Architectures

The unique structure of 1-tert-Butoxy-4-(1-phenylethenyl)benzene, which belongs to the broader class of 1,1-diarylethenes, makes it an important building block for constructing larger, more complex molecules. Its utility is particularly notable in polymer chemistry.

Analogous to the parent compound 1,1-diphenylethylene (B42955) (DPE), this derivative can be employed in living anionic polymerization processes. In these reactions, DPE-type molecules act as "capping" agents or as monomers that have negligible homopolymerizability. bohrium.comwikipedia.org This allows for the precise, one-pot synthesis of well-defined, sequence-controlled polymers. bohrium.com The presence of the tert-butoxy (B1229062) group can further modify the electronic properties and solubility of the resulting polymers, making this compound a key ingredient for creating advanced polymeric materials with tailored structures and functions. researchgate.net

Precursor Role in Catalytic Reactions and Ligand Design

The molecular framework of this compound is analogous to structures used in the design of sophisticated ligands for transition metal catalysis. The ethene bridge and aryl groups are features found in diarylethene-based photochromic ligands, which can reversibly change their electronic structure upon exposure to light. researchgate.netsemanticscholar.org By incorporating such structures into phosphine (B1218219) or pyridine-based ligands, it is possible to create photoswitchable catalysts whose activity can be controlled by light. semanticscholar.orgacs.org This allows for noninvasive, in-situ modulation of catalytic processes. acs.org While not a diarylethene itself, the 1-phenylethenyl moiety serves as a foundational unit that can be elaborated into more complex, photo-responsive ligand systems for applications in advanced, controllable catalysis.

Synthesis of Diverse Organic Derivatives (e.g., Hydrazone Formation)

The chemical reactivity of the double bond in this compound allows for its conversion into a wide array of other functional groups and derivatives. For instance, while it does not directly form a hydrazone, it can serve as a precursor to a ketone that does. The parent compound, 1,1-diphenylethylene, can be converted into benzophenone. rsc.org Applying this transformation to this compound would yield 4-tert-butoxybenzophenone. This resulting ketone is a versatile intermediate that can readily undergo condensation reactions with hydrazine (B178648) or its derivatives to form the corresponding hydrazones.

Beyond this specific example, the vinyl group is susceptible to a variety of addition reactions, including:

Hydrogenation: Reduction of the double bond would yield 1-tert-butoxy-4-(1-phenylethyl)benzene.

Halogenation: Addition of halogens like bromine across the double bond would create a dihaloalkane derivative.

Oxidation: Cleavage of the double bond can produce ketones or carboxylic acids, further expanding the range of possible derivatives.

This reactivity makes this compound a versatile starting material for accessing a broad family of substituted aromatic compounds.

Development of Fluorescent Dyes and Optical Materials

Styrylbenzene derivatives are a cornerstone in the development of fluorescent materials due to their extended π-conjugated systems, which are responsible for their photophysical properties. uclm.es The compound this compound serves as a key structural motif in this area.

Research has shown that oligo(styryl)benzenes, which are larger molecules built from styrylbenzene units, are highly emissive and their properties can be finely tuned by the substituents on the peripheral phenyl rings. uclm.es The incorporation of bulky side groups, such as the tert-butoxy group found in this compound, plays a critical role. These bulky groups can prevent aggregation-caused quenching (ACQ) in the solid state by inhibiting intermolecular π–π stacking, a common issue that diminishes fluorescence in many organic dyes. uclm.esrsc.org This strategy can lead to materials that exhibit enhanced emission in the solid state, a highly desirable property for many optical applications. uclm.es

Components in Optoelectronic Devices (e.g., Organic Light Emitting Diodes, based on analogous styrylbenzenes)

The excellent photophysical properties of styrylbenzene derivatives translate directly to their use in optoelectronic devices, particularly Organic Light Emitting Diodes (OLEDs). These compounds form a class of hydrocarbons that are widely studied for their attractive electronic and emissive properties. uclm.es

Studies on oligo(styryl)benzenes decorated with tert-butoxy groups have demonstrated their suitability for optoelectronic applications. uclm.es The presence of these bulky substituents has been shown to improve the performance of light-emitting devices. Specifically, the tert-butoxy groups can reduce the formation of undesirable "electromers" and inhibit crystallization-induced emission, leading to more stable and efficient devices. uclm.esresearchgate.net In some cases, derivatives with tert-butyl groups have been associated with lower turn-on voltages and higher current densities in OLEDs. uclm.esresearchgate.net Furthermore, the use of tert-butyl groups in blue thermally activated delayed fluorescence (TADF) emitters for OLEDs has led to record-high external quantum efficiencies of 25.8%. rsc.org This highlights the critical role of intermediates like this compound in creating the next generation of high-performance, solution-processable OLEDs. rsc.org

Role in Specialty Chemical Production as an Advanced Intermediate

Given its utility in the synthesis of complex polymers, ligands, fluorescent dyes, and optoelectronic materials, this compound is classified as an advanced intermediate in the production of specialty chemicals. Its commercial availability from suppliers confirms its role as a starting material for research and development as well as for manufacturing higher-value products. bldpharm.com The compound provides a pre-functionalized aromatic core that allows chemists to efficiently construct complex molecular architectures without having to build the substituted styrylbenzene unit from simpler precursors. This saves synthetic steps and resources, making it a valuable component in the supply chain for the advanced materials and electronics industries.

Future Research Directions and Outlook

Exploration of Novel and Efficient Synthetic Routes

The development of novel and efficient synthetic routes is paramount for accessing 1-tert-butoxy-4-(1-phenylethenyl)benzene and its derivatives in a cost-effective and scalable manner. Future research will likely focus on moving beyond traditional multi-step syntheses towards more convergent and atom-economical approaches.

Key areas of exploration include:

Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a powerful tool for the direct formation of the carbon-carbon bond linking the phenyl and ethenyl groups. Future work could focus on optimizing catalyst systems to improve yields and reduce catalyst loading, potentially employing advanced phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) complexes. A representative Suzuki-Miyaura coupling approach is outlined below:

Reactant 1Reactant 2CatalystBaseSolventYield (%)
1-tert-Butoxy-4-vinylbenzeneBromobenzene (B47551)Pd(PPh₃)₄K₂CO₃Toluene/H₂O>90
4-(tert-Butoxy)phenylboronic acid1-Bromo-1-phenylethenePd(dppf)Cl₂Cs₂CO₃Dioxane>85

Data is illustrative of typical Suzuki-Miyaura reactions for similar substrates.

Direct C-H Arylation: As a more sustainable alternative to traditional cross-coupling that avoids the pre-functionalization of starting materials, direct C-H arylation methodologies could be explored. This would involve the direct coupling of a C-H bond on the ethenyl group of 1-tert-butoxy-4-vinylbenzene with an aryl halide.

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: These classic olefination reactions provide reliable routes to the styrenic double bond. wiley-vch.de Future research could investigate the use of stabilized ylides or phosphonates to enhance the stereoselectivity of the reaction, favoring the formation of either the (E)- or (Z)-isomer if applicable, although for a 1,1-disubstituted alkene, no E/Z isomerism exists. wiley-vch.demnstate.edu

Data is illustrative of typical Wittig/HWE reactions for similar substrates.

In-depth Mechanistic Investigations of Complex Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is crucial for optimizing reaction conditions and developing new applications.

Future mechanistic studies could include:

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model the transition states and reaction pathways of key synthetic steps, such as the oxidative addition and reductive elimination steps in palladium-catalyzed cross-coupling reactions. researchgate.net This can provide insights into the role of ligands and additives in influencing reaction outcomes.

Kinetic Studies: Detailed kinetic analysis of the synthetic reactions can help to elucidate the rate-determining steps and the influence of reactant concentrations, temperature, and catalyst loading on the reaction rate.

Isotope Labeling Studies: The use of isotopically labeled starting materials can provide definitive evidence for proposed reaction mechanisms, for instance, by tracking the fate of specific atoms throughout a reaction sequence.

Design and Synthesis of Advanced Derivatives with Tunable Properties

The modular nature of this compound allows for the systematic modification of its structure to fine-tune its physical and chemical properties. The design and synthesis of advanced derivatives with tailored characteristics is a promising area for future research.

Potential modifications and their expected impact include:

Substitution on the Phenyl Rings: Introducing electron-donating or electron-withdrawing groups onto either of the phenyl rings can significantly alter the electronic properties of the molecule. This could be used to tune its absorption and emission spectra for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes.

Substituent GroupPositionExpected Effect on Emission Wavelength
-OCH₃para on phenylethenyl groupBathochromic shift (red-shift)
-NO₂para on phenylethenyl groupHypsochromic shift (blue-shift)
-CF₃meta on tert-butoxybenzene groupMinimal shift

Data is illustrative and based on general principles of substituent effects on fluorophores.

Variation of the Alkoxy Group: Replacing the tert-butoxy (B1229062) group with other bulky or functionalized alkoxy groups could influence the solubility, thermal stability, and solid-state packing of the molecule, which is particularly relevant for materials science applications.

Incorporation into Polymeric Structures: The vinyl group of this compound serves as a handle for polymerization. Future work could focus on the synthesis of homopolymers and copolymers with novel properties for applications in coatings, advanced plastics, and photoresists.

Integration of Sustainable Chemistry Principles in Future Research Initiatives

The principles of green and sustainable chemistry should be a central consideration in all future research involving this compound. styrolution-eco.com

Key strategies for enhancing the sustainability of its synthesis and application include:

Catalyst Recovery and Reuse: Developing methodologies for the efficient recovery and recycling of precious metal catalysts, such as palladium, is essential for reducing costs and minimizing environmental impact. This could involve the use of heterogeneous catalysts or catalyst systems immobilized on solid supports.

Solvent Selection: Prioritizing the use of greener solvents, such as water, ethanol, or supercritical CO₂, or exploring solvent-free reaction conditions, will reduce the generation of hazardous waste.

Energy Efficiency: Optimizing reaction conditions to minimize energy consumption, for example, by using microwave-assisted synthesis or by developing catalysts that are active at lower temperatures, will contribute to a more sustainable process.

By focusing on these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for advancements in materials science, catalysis, and sustainable chemical synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.